molecular formula C19H18ClN3O3 B3739855 2-chloro-4-nitro-N'-(4-phenylcyclohexylidene)benzohydrazide

2-chloro-4-nitro-N'-(4-phenylcyclohexylidene)benzohydrazide

Cat. No. B3739855
M. Wt: 371.8 g/mol
InChI Key: VQNNETTZOVIUHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-4-nitro-N'-(4-phenylcyclohexylidene)benzohydrazide, also known as CNPH, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. CNPH is a hydrazide derivative that possesses a benzene ring and a cyclohexylidene moiety in its structure.

Mechanism of Action

The mechanism of action of 2-chloro-4-nitro-N'-(4-phenylcyclohexylidene)benzohydrazide is not fully understood. However, it has been suggested that 2-chloro-4-nitro-N'-(4-phenylcyclohexylidene)benzohydrazide exerts its therapeutic effects by inhibiting the activity of various enzymes and proteins involved in inflammation and cancer cell growth. 2-chloro-4-nitro-N'-(4-phenylcyclohexylidene)benzohydrazide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in inflammation. It has also been reported to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the invasion and metastasis of cancer cells.
Biochemical and Physiological Effects:
2-chloro-4-nitro-N'-(4-phenylcyclohexylidene)benzohydrazide has been found to exhibit a wide range of biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in animal models of inflammation. 2-chloro-4-nitro-N'-(4-phenylcyclohexylidene)benzohydrazide has also been shown to induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth and proliferation. Additionally, 2-chloro-4-nitro-N'-(4-phenylcyclohexylidene)benzohydrazide has been found to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), thereby protecting cells from oxidative stress.

Advantages and Limitations for Lab Experiments

2-chloro-4-nitro-N'-(4-phenylcyclohexylidene)benzohydrazide has several advantages as a potential therapeutic agent. It is relatively easy to synthesize and has been shown to possess potent anti-inflammatory, antitumor, and neuroprotective properties. However, there are also some limitations associated with the use of 2-chloro-4-nitro-N'-(4-phenylcyclohexylidene)benzohydrazide in lab experiments. For example, 2-chloro-4-nitro-N'-(4-phenylcyclohexylidene)benzohydrazide has been found to be cytotoxic to some normal cells, which could limit its use in clinical settings. Additionally, further studies are needed to determine the optimal dosage and administration route of 2-chloro-4-nitro-N'-(4-phenylcyclohexylidene)benzohydrazide for different therapeutic applications.

Future Directions

There are several future directions for the research on 2-chloro-4-nitro-N'-(4-phenylcyclohexylidene)benzohydrazide. One potential area of investigation is the development of novel 2-chloro-4-nitro-N'-(4-phenylcyclohexylidene)benzohydrazide derivatives with improved therapeutic properties. Additionally, further studies are needed to elucidate the mechanism of action of 2-chloro-4-nitro-N'-(4-phenylcyclohexylidene)benzohydrazide and to identify its molecular targets. Furthermore, the potential use of 2-chloro-4-nitro-N'-(4-phenylcyclohexylidene)benzohydrazide as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease warrants further investigation. Finally, the development of more efficient and cost-effective methods for the synthesis of 2-chloro-4-nitro-N'-(4-phenylcyclohexylidene)benzohydrazide could facilitate its use in large-scale preclinical and clinical studies.

Scientific Research Applications

2-chloro-4-nitro-N'-(4-phenylcyclohexylidene)benzohydrazide has been extensively studied for its potential therapeutic properties. It has been reported to exhibit anti-inflammatory, antitumor, and antifungal activities. 2-chloro-4-nitro-N'-(4-phenylcyclohexylidene)benzohydrazide has also been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, 2-chloro-4-nitro-N'-(4-phenylcyclohexylidene)benzohydrazide has been shown to possess potent antioxidant and neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases.

properties

IUPAC Name

2-chloro-4-nitro-N-[(4-phenylcyclohexylidene)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O3/c20-18-12-16(23(25)26)10-11-17(18)19(24)22-21-15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-5,10-12,14H,6-9H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQNNETTZOVIUHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=NNC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)CCC1C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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